N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide
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Overview
Description
N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide is a compound belonging to the class of sulfonamides. Sulfonamides are widely known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide typically involves the coupling of benzenesulfonyl azides with proline derivatives . The reaction is often carried out in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) as both a solvent and a reactant . The presence of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, is necessary to drive the reaction to completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium or copper catalysts for cross-coupling reactions, and iridium catalysts for transfer hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized sulfonamides and other derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other sulfonamide derivatives . In biology and medicine, it has shown potential as an anticancer and antimicrobial agent . Studies have demonstrated its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, making it a promising candidate for cancer therapy . Additionally, it has been evaluated for its cytotoxic activity against various cancer cell lines, including human lung carcinoma and breast carcinoma .
Mechanism of Action
The mechanism of action of N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide involves the inhibition of specific enzymes and molecular pathways . For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in tumor hypoxia and pH regulation . By inhibiting this enzyme, the compound disrupts the metabolic processes of cancer cells, leading to cell death .
Comparison with Similar Compounds
N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide can be compared with other sulfonamide derivatives, such as benzenesulfonyl azides and thiazolone-benzenesulfonamides . While these compounds share similar biological activities, this compound is unique due to its specific molecular structure and the presence of the triazole moiety . This structural feature contributes to its distinct mechanism of action and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N4O3S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-[4-(diethylaminodiazenyl)phenyl]sulfonylacetamide |
InChI |
InChI=1S/C12H18N4O3S/c1-4-16(5-2)15-13-11-6-8-12(9-7-11)20(18,19)14-10(3)17/h6-9H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
ILPMUSDPZKDMQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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